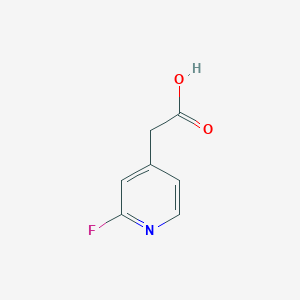

2-(2-Fluoropyridin-4-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoropyridin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-3-5(1-2-9-6)4-7(10)11/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZBBYRBRYUCCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 2 2 Fluoropyridin 4 Yl Acetic Acid

Established Synthetic Routes to the 2-(2-Fluoropyridin-4-yl)acetic acid Core Structure

The traditional and most plausible synthetic routes to this compound hinge on the use of readily available fluoropyridine precursors and the subsequent construction of the acetic acid side chain.

Approaches Involving Fluoropyridine Precursors

The journey to the target molecule typically commences with a pyridine (B92270) ring already bearing the essential fluorine atom at the 2-position. The choice of the starting material is critical, with 2-fluoro-4-halopyridines, such as 4-chloro-2-fluoropyridine (B1350377) or 4-bromo-2-fluoropyridine, serving as ideal precursors. nih.gov These compounds offer a reactive site at the 4-position, which is amenable to nucleophilic substitution or organometallic cross-coupling reactions, paving the way for the introduction of the acetic acid side chain. The fluorine atom at the 2-position activates the 4-position towards nucleophilic attack, facilitating these transformations.

Another potential starting point is 2-fluoro-4-methylpyridine. This precursor would require a different strategy for elaboration of the acetic acid side chain, likely proceeding through side-chain halogenation followed by subsequent functional group manipulations.

Strategies for Introducing the Acetic Acid Moiety

Once a suitable 2-fluoropyridine (B1216828) precursor is in hand, the next critical phase is the introduction of the acetic acid group at the 4-position. Several established strategies can be employed for this purpose:

The Malonic Ester Synthesis: This classic and versatile method is a highly probable route. It involves the reaction of a 2-fluoro-4-halopyridine with a malonate ester, typically diethyl malonate, in the presence of a base. The base, such as sodium ethoxide, deprotonates the diethyl malonate to form a nucleophilic enolate, which then displaces the halide on the pyridine ring. The resulting intermediate, diethyl 2-(2-fluoropyridin-4-yl)malonate, can then be subjected to acidic or basic hydrolysis to cleave the ester groups, followed by decarboxylation upon heating to yield the desired this compound.

Cyanation Followed by Hydrolysis: An alternative approach involves the introduction of a cyanomethyl group, which can then be hydrolyzed to the carboxylic acid. This can be achieved by reacting a 2-fluoro-4-halomethylpyridine (obtained from the corresponding 4-methylpyridine) with a cyanide salt. The resulting 2-(2-fluoropyridin-4-yl)acetonitrile (B6285381) can then be hydrolyzed under acidic or basic conditions to afford the target acetic acid.

Novel and Optimized Synthetic Approaches to this compound

Modern organic synthesis offers more sophisticated and potentially more efficient routes to this compound, primarily through the use of transition metal catalysis.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of the key carbon-carbon bond. For instance, a 2-fluoro-4-halopyridine could undergo a palladium-catalyzed reaction with a suitable two-carbon building block. One such possibility is the carboxylation of a 2-fluoro-4-pyridylmethylzinc reagent, which could be generated in situ from the corresponding halide. Another advanced approach involves the direct C-H activation of 2-fluoropyridine at the 4-position, followed by coupling with a reagent that can be converted to the acetic acid side chain. While specific examples for this exact molecule are not prevalent, the principles of these reactions are well-established for a wide range of heterocyclic systems. iastate.edunih.gov

A recent three-component synthesis of substituted pyridylacetic acid derivatives, which involves the reaction of pyridine-N-oxides with Meldrum's acid derivatives, also presents a novel strategy. nih.gov This method allows for the dual use of the Meldrum's acid derivative as both a nucleophile and an electrophile, leading to the final product after ring-opening and decarboxylation. nih.gov

Scalable Synthesis Protocols for this compound in Research and Development

The malonic ester synthesis, due to its reliance on relatively inexpensive and readily available starting materials and well-understood reaction conditions, would likely be a primary candidate for scalable synthesis. The process steps, including the initial substitution and subsequent hydrolysis and decarboxylation, are generally robust and can be adapted to larger reaction volumes.

However, challenges in scalability may arise from the need for strong bases and potentially high reaction temperatures, which can pose safety and equipment constraints. The purification of the final product to remove any unreacted starting materials or byproducts from the decarboxylation step would also be a critical consideration.

Modern catalytic methods, while potentially offering higher efficiency and milder reaction conditions, may present their own scalability challenges. These can include the cost and availability of the catalyst and ligands, the need for stringent inert atmosphere conditions, and the removal of catalyst residues from the final product. Therefore, a thorough process optimization would be necessary to develop a truly scalable and economically viable synthesis protocol for this compound.

Chemical Transformations and Reaction Profiles of 2 2 Fluoropyridin 4 Yl Acetic Acid

Reactivity of the Pyridine (B92270) Ring System in 2-(2-Fluoropyridin-4-yl)acetic acid

The pyridine ring in this compound is susceptible to a variety of transformations, including nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and reduction to piperidine (B6355638) analogues. The fluorine atom at the 2-position significantly influences the ring's reactivity.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction for 2-fluoropyridines. nih.gov The fluorine atom at the C-2 position of the pyridine ring makes this site susceptible to displacement by various nucleophiles. nih.govmasterorganicchemistry.com This reactivity is attributed to the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comnih.gov

The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate. nih.gov Subsequently, the fluoride (B91410) ion is eliminated, resulting in the substituted pyridine product. The rate of this reaction is often dependent on the formation of the intermediate. masterorganicchemistry.com

A range of nucleophiles, including amines, alcohols, and sulfur-containing compounds, can be employed in these reactions. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with lithium amides can produce the corresponding aminopyridines. researchgate.net The reaction conditions for SNAr on 2-fluoropyridines can often be mild. nih.gov

It is noteworthy that in nucleophilic aromatic substitution, fluoride is generally a better leaving group than other halogens (Cl, Br, I), a trend opposite to that observed in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack by the nucleophile, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached. masterorganicchemistry.com

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling, other cross-couplings)

The pyridine ring of this compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. claremont.eduresearchgate.net While the C-F bond is generally strong, under specific catalytic conditions, 2-fluoropyridines can undergo Suzuki-Miyaura coupling. claremont.edu The reaction typically requires a palladium catalyst, a base, and a suitable solvent. mdpi.comnih.gov For example, Pd(dppf)Cl2 has been used as a catalyst for the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride with hetero(aryl) boronic acids. researchgate.net The efficiency of the coupling can be influenced by the choice of catalyst, ligands, base, and reaction temperature. researchgate.netmdpi.com

Other Cross-Coupling Reactions: Besides the Suzuki-Miyaura reaction, other cross-coupling reactions can be employed to functionalize the pyridine ring. These reactions often involve the activation of C-H bonds or the use of other organometallic reagents. nih.gov The development of new catalysts and ligands continues to expand the scope of these transformations on heterocyclic systems. nih.gov

Table 1: Examples of Metal-Catalyzed Coupling Reactions on Pyridine Systems

| Coupling Reaction | Catalyst/Reagents | Substrate Example | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂, Na₃PO₄ | Pyridine-2-sulfonyl fluoride, Arylboronic acid | 2-Arylpyridine |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 2,4-Dichloropyrimidine, Phenylboronic acid | 2-Chloro-4-phenylpyrimidine |

| Suzuki-Miyaura | PdCl₂(PPh₃)₂, THF | 2-Azidoarylboronic acid pinacolate ester, Vinyl triflate | Fused Indole Heterocycles |

Hydrogenation and Dearomatization Pathways leading to Piperidine Analogues

The pyridine ring of this compound can be fully reduced to the corresponding piperidine derivative, 2-(Piperidin-4-yl)acetic acid, through hydrogenation. nih.gov This transformation eliminates the aromaticity of the pyridine ring and results in a saturated heterocyclic system.

Various catalytic systems can be employed for the hydrogenation of pyridines. mdpi.com These include both homogeneous and heterogeneous catalysts, often based on noble metals like ruthenium, rhodium, or palladium, under hydrogen pressure. For instance, a catalytic ruthenium(II) complex has been used for the asymmetric hydrogenation of a related enamine to yield a piperidine derivative. mdpi.com In some cases, additives like titanium isopropoxide are used to neutralize byproducts such as released fluorine, which can poison the catalyst. mdpi.com

Alternative methods for the synthesis of piperidine structures include reductive hydroamination/cyclization cascades of alkynes and intramolecular cycloaddition reactions of dienes. mdpi.com

Reactions Involving the Carboxylic Acid Functional Group of this compound

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, most notably esterification and amidation.

Esterification and Amidation Reactions

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. nih.gov This reaction is typically reversible, and the equilibrium can be shifted towards the product by removing water or using an excess of the alcohol. gcsu.edu Common catalysts for esterification include mineral acids like sulfuric acid or heterogeneous acid catalysts. nih.govgcsu.edu

Amidation: The carboxylic acid can also be converted to an amide by reaction with an amine. organic-chemistry.org This transformation is fundamental in synthetic organic chemistry. Direct reaction of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid is typically activated first. Common activating agents include carbodiimides (like DCC or EDC) in the presence of additives like HOBt or HOAt, or conversion of the carboxylic acid to a more reactive acyl chloride or anhydride. fishersci.co.uk Boronic acid derivatives have also been developed as catalysts for direct amidation at room temperature. organic-chemistry.org

Table 2: Common Reagents for Esterification and Amidation

| Transformation | Reagent/Catalyst | Description |

|---|---|---|

| Esterification | Sulfuric Acid (H₂SO₄) | A strong mineral acid commonly used as a catalyst. |

| Esterification | Amberlyst-15 | A heterogeneous acid catalyst that can be easily removed from the reaction mixture. gcsu.edu |

| Amidation | Dicyclohexylcarbodiimide (DCC) | A coupling reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uk |

| Amidation | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble carbodiimide, facilitating product purification. fishersci.co.uk |

| Amidation | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | A catalyst for direct amidation under mild conditions. organic-chemistry.org |

Transformations at the Alpha-Carbon of the Acetic Acid Moiety

The alpha-carbon of the acetic acid moiety in this compound, being adjacent to the carbonyl group, is activated and can participate in a variety of reactions. libretexts.org These reactions typically proceed through the formation of an enol or an enolate intermediate. msu.edulibretexts.org

The presence of at least one hydrogen atom on the alpha-carbon allows for these transformations. libretexts.org The reactions can be catalyzed by either acid or base. youtube.com In the presence of a base, the alpha-proton can be removed to form an enolate anion, which is a potent nucleophile. youtube.com In an acidic medium, the carbonyl oxygen is protonated, facilitating the formation of an enol tautomer, which is also nucleophilic. youtube.com

A key reaction involving the alpha-carbon is halogenation. libretexts.org For carboxylic acids, this can be achieved via the Hell-Volhardt-Zelinski reaction, which involves treating the carboxylic acid with a halogen (like Br₂) and a catalytic amount of phosphorus trihalide (e.g., PBr₃). libretexts.org This process converts the carboxylic acid in situ to an acyl halide, which more readily enolizes and reacts with the halogen at the alpha-position. libretexts.org Subsequent hydrolysis yields the alpha-halogenated carboxylic acid. libretexts.org

The resulting alpha-halo acid is a valuable synthetic intermediate that can undergo further reactions, such as nucleophilic substitution or elimination.

Functional Group Transformations

The carboxylic acid group is a versatile functional handle that can be converted into a range of derivatives. Standard synthetic methodologies for the transformation of carboxylic acids are well-established.

Expected Transformations:

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst would be expected to yield the corresponding ester.

Amidation: Coupling of the carboxylic acid with a primary or secondary amine, typically facilitated by a coupling agent, would produce the corresponding amide.

Reduction: The carboxylic acid could be reduced to the corresponding primary alcohol, 2-(2-Fluoropyridin-4-yl)ethanol, using strong reducing agents.

Acid Halide Formation: Treatment with a halogenating agent, such as thionyl chloride, would likely convert the carboxylic acid to the more reactive acid chloride derivative.

Despite the theoretical feasibility of these transformations, no specific examples or optimized reaction conditions for this compound have been reported in the searched literature.

Stereochemical Manipulations

The carbon atom alpha to the carboxylic acid in this compound is a prochiral center. Substitution at this position could introduce a stereocenter, leading to enantiomeric products. However, the existing literature does not provide any specific instances of stereochemical manipulations for this compound.

Plausible but Undocumented Stereochemical Approaches:

Chiral Resolution: If a racemic mixture of a derivative of this compound were synthesized, it could potentially be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: The introduction of a substituent at the alpha-position could theoretically be achieved enantioselectively using a chiral auxiliary or an asymmetric catalyst.

The absence of any published research or patents detailing these specific applications for this compound indicates that this area remains unexplored or the findings are not publicly disclosed.

2 2 Fluoropyridin 4 Yl Acetic Acid As a Versatile Building Block in Advanced Organic Synthesis

Integration of the 2-(2-Fluoropyridin-4-yl) Moiety into Complex Heterocyclic Systems

The 2-(2-fluoropyridin-4-yl)acetic acid framework serves as a foundational component for the synthesis of intricate heterocyclic structures. The inherent reactivity of its carboxylic acid group, combined with the electronic properties of the fluorinated pyridine (B92270) ring, facilitates its use in a variety of cyclization and condensation reactions to build larger, more complex molecules.

The pyridineacetic acid structural motif is a known precursor for the formation of fused heterocyclic systems. For instance, pyridineacetic acids can undergo dimerization when treated with activating agents, leading to the formation of 2-hydroxy-3-(pyridin-2-yl)-4H-quinolizin-4-ones researchgate.net. This transformation highlights a pathway where the acetic acid moiety of a compound like this compound could participate in building fused-ring systems directly attached to the parent pyridine ring.

Furthermore, the synthesis of fused pyridines, such as pyrido[2,3-d]pyrimidines, often involves the condensation of aminopyridines with various reagents. nih.gov The 2-fluoropyridin-4-yl moiety can be incorporated into such systems, where the core pyridine ring becomes part of a larger, fused aromatic structure. The treatment of 3,5-dibenzoylporphyrins with ammonium (B1175870) acetate (B1210297) to yield pyridine-fused porphyrinoids, known as oxopyridochlorins, provides another example of strategies to fuse a pyridine ring into a macrocyclic framework. rsc.org

The versatility of this compound and its derivatives extends to their incorporation into a diverse range of multi-ring scaffolds that are not directly fused to the parent pyridine ring. The fluoropyridinyl moiety is often introduced as a substituent on other heterocyclic cores, profoundly influencing the biological activity and physical properties of the final molecule.

Thiazole (B1198619) Derivatives : Thiazole-containing compounds are recognized for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties. nih.govfabad.org.tr The synthesis of thiazole acetic acid derivatives often begins with starting materials like ethyl acetoacetate (B1235776) to construct the core ring, which can then be further functionalized. nih.gov A compound like this compound can be used to introduce the fluoropyridinylmethyl group onto a pre-formed thiazole ring system through various coupling reactions. For example, novel thiazoles are often synthesized by incorporating a specific moiety at the 2nd position of a thiazole-acetamide intermediate. researchgate.net

Quinoline (B57606) Derivatives : Quinolines are a prominent class of heterocycles in medicinal chemistry. nih.govheteroletters.org Synthetic strategies often involve the cyclization of precursors to form the quinoline core. nih.gov The this compound moiety can be tethered to a quinoline scaffold. For instance, the synthesis of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives involves building upon a quinoline-4-yl core, demonstrating how a substituted acetic acid could be used to form such heterocyclic attachments. nih.gov

Xanthine (B1682287) Derivatives : The 2-fluoropyridine (B1216828) unit has been successfully incorporated into xanthine-based structures to develop potent and selective adenosine (B11128) receptor ligands. nih.govnih.gov In one notable synthesis, 4-amino-2-fluoropyridine (B102257) was reacted with a precursor benzenesulfonyl chloride attached to a xanthine core. nih.gov This reaction, conducted in DMF with sodium hydride, yielded a novel fluorinated xanthine derivative with high affinity for the A2B adenosine receptor. nih.govnih.gov This demonstrates a clear pathway where the 2-fluoropyridine moiety is a key component for achieving specific biological targets. nih.govnih.gov

Pyrimidine (B1678525) Derivatives : Pyrimidines are fundamental heterocycles found in nucleic acids and a vast number of pharmaceuticals. niscpr.res.innih.gov The synthesis of pyrimidine derivatives can be achieved through various condensation reactions. niscpr.res.inresearchgate.net For example, 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized by reacting a pyrimidine carboxylic acid with various amines, showcasing how amide bond formation can link pyridine-containing fragments to a pyrimidine ring. mdpi.com The carboxylic acid group of this compound is well-suited for such transformations, allowing it to be coupled with an amino-functionalized pyrimidine to generate complex multi-ring systems.

Table 1: Synthesis of Multi-Ring Scaffolds

| Heterocyclic System | General Synthetic Approach | Role of 2-Fluoropyridine Moiety | Key Findings/Applications | Citations |

|---|---|---|---|---|

| Thiazole | Condensation reactions to form the thiazole ring, followed by N-alkylation or other functionalization. | The fluoropyridinylmethyl group can be attached to the thiazole scaffold. | Derivatives show potential antimicrobial and anti-inflammatory activity. | nih.govfabad.org.trnih.govresearchgate.net |

| Quinoline | Cyclization of substituted anilines or other precursors to form the bicyclic quinoline core. | The this compound can be used to create side chains or attached heterocycles on the quinoline ring. | Quinoline derivatives are potent PDE5 inhibitors and anticancer agents. | nih.govheteroletters.orgnih.gov |

| Xanthine | Reaction of a functionalized xanthine core with a 2-fluoropyridine amine derivative. | The 2-fluoropyridine moiety is directly attached to the xanthine scaffold via a sulfonamide linkage. | Resulting compounds are high-affinity antagonists for the adenosine A2B receptor, relevant for cancer therapy and imaging. | nih.govnih.gov |

| Pyrimidine | Condensation of α,β-unsaturated ketones with urea/thiourea or coupling of functionalized pyrimidines with other fragments. | The carboxylic acid can form an amide bond with an amino-pyrimidine, linking the two heterocycles. | Pyrimidine-based drugs have a wide range of activities, including anticancer and anti-fibrotic properties. | niscpr.res.innih.govresearchgate.netmdpi.com |

Role in the Creation of Fluorinated Compounds for Specialized Applications

The presence of a fluorine atom on the pyridine ring is a defining feature of this compound, making it a valuable precursor for developing fluorinated molecules with specialized functions. Fluorine substitution can dramatically alter a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, properties that are critically important in drug design and materials science.

The development of fluorinated piperidines, for example, is of great interest for pharmaceutical research, and the hydrogenation of fluoropyridines is a direct route to these valuable motifs. nih.gov The 2-fluoropyridine moiety from the title compound can be carried through synthetic sequences before a final reduction step to yield a fluorinated piperidine (B6355638) derivative.

A compelling application is in the field of molecular imaging with Positron Emission Tomography (PET). The synthesis of novel fluorinated xanthine derivatives was specifically aimed at developing a radiotracer for imaging the adenosine A2B receptor, which is a target in cancer therapy. nih.govnih.gov The fluorine atom provides a site for potential radiolabeling with fluorine-18 (B77423), a common PET isotope. Furthermore, the fluorine atom in the final non-radioactive compound was shown to contribute to the high binding affinity for the target receptor. nih.govnih.gov Similarly, the development of fluorinated thiazole derivatives has been pursued to create new compounds with potential anticancer and radiosensitizing activities. iaea.org In these cases, the 2-(2-fluoropyridin-4-yl) group is not just a structural component but a functional element designed to enhance the performance of the final molecule in a specialized biological context.

Precursor for Advanced Synthetic Intermediates (e.g., Boronic Acids)

In addition to its direct incorporation into complex molecules, this compound belongs to a class of compounds that are precursors to highly versatile synthetic intermediates, most notably boronic acids and their esters. Pyridinyl boronic acids are crucial building blocks in modern organic chemistry, particularly for their use in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

The synthesis of (2-fluoropyridin-4-yl)boronic acid has been well-documented. chemicalbook.comgoogle.com A common method involves the reaction of a halogenated precursor, such as 4-bromo-2-fluoropyridine, with an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching with a borate (B1201080) ester (e.g., triisopropyl borate). chemicalbook.com Subsequent acidic workup yields the desired boronic acid. chemicalbook.com While the starting material in this specific synthesis is not the acetic acid derivative, the 2-fluoropyridine core is the essential component. The acetic acid moiety can be chemically converted to other functional groups that facilitate such transformations. The availability of compounds like this compound contributes to the pool of advanced building blocks that can be used to generate these powerful synthetic intermediates.

Derivatives and Analogues of 2 2 Fluoropyridin 4 Yl Acetic Acid in Medicinal Chemistry Research

Design Principles for Bioactive Analogues Incorporating the 2-(2-Fluoropyridin-4-yl) Moiety

The design of new drug candidates often involves the modification of a known active compound to improve its efficacy, selectivity, or pharmacokinetic profile. drugdesign.org This process, known as lead optimization, heavily relies on understanding the relationship between the molecule's structure and its biological activity.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. drugdesign.org For analogues of 2-(2-Fluoropyridin-4-yl)acetic acid, SAR studies focus on how modifications to both the pyridine (B92270) ring and the acetic acid side chain impact the compound's interaction with its biological target.

For instance, in the development of inhibitors for enzymes like cyclooxygenase (COX), the substitution pattern on the aromatic ring can be crucial. Studies on related heterocyclic compounds have shown that the presence and position of certain substituents, such as halogens or methoxy (B1213986) groups, can significantly alter inhibitory potency. mdpi.comnih.gov For example, in a series of pyranopyridone analogues, a 3-bromo substituent on the aromatic ring was found to be consistently important for potent activity. nih.gov Similarly, for anilinoquinazoline-based kinase inhibitors, meta-substitution on the anilino ring with halogen atoms leads to potent compounds due to favorable interactions with the enzyme's binding site. drugdesign.org

The following table summarizes key SAR findings for related heterocyclic scaffolds:

| Scaffold | Modification | Impact on Activity | Reference |

| Pyranopyridones | 3-bromo substituent on the aromatic ring | Increased cytotoxic potency | nih.gov |

| Anilinoquinazolines | Meta-halogen substitution on the anilino ring | Increased EGF-R kinase inhibitory potency | drugdesign.org |

| Indan acids | Increase in carbon chain length of the acid | Increased analgesic potency | core.ac.uk |

| Pyridine Derivatives | Insertion of -OCH3, -OH, -C=O, and NH2 groups | Enhanced antiproliferative activity | mdpi.com |

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. researchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a compound's metabolic stability, binding affinity, and lipophilicity. researchgate.net

In the context of the 2-(2-Fluoropyridin-4-yl) moiety, the fluorine atom at the 2-position of the pyridine ring is expected to have several effects:

Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the compound's half-life in the body. researchgate.net

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions within a protein's binding pocket, potentially increasing the compound's potency. researchgate.net

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and thereby affecting its interaction with biological targets and its membrane permeability. researchgate.net

Conformational Control: The introduction of fluorine can influence the preferred conformation of the molecule, which can be critical for optimal binding to a receptor or enzyme. researchgate.net

Synthesis of Biologically Relevant Analogues of this compound

The synthesis of analogues of this compound involves established chemical transformations to modify both the pyridine ring and the acetic acid side chain. These modifications are crucial for exploring the SAR and optimizing the biological activity of the lead compound.

The functionalization of the pyridine ring is a key strategy to enhance the bioactivity of this compound analogues. Various methods can be employed to introduce new substituents onto the pyridine core.

Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry, allowing for the direct modification of complex molecules like pyridine-containing drugs. researchgate.netunimi.it This approach avoids the need for de novo synthesis and enables the rapid generation of a diverse library of analogues. unimi.it For instance, the Minisci reaction allows for the introduction of various carbon-centered radicals onto the pyridine ring. unimi.it

Another approach involves the synthesis of pyridine-N-oxides, which can then be used as intermediates for regioselective functionalization at the C-2 position. researchgate.net This method has been successfully used to introduce ureido or carbamoyl (B1232498) fragments. researchgate.net

The following table outlines some common methods for pyridine ring functionalization:

| Reaction Type | Description | Reference |

| Minisci Reaction | Introduction of carbon-centered radicals onto the protonated pyridine ring. | unimi.it |

| N-Oxide Formation | Oxidation of the pyridine nitrogen to an N-oxide, which can then direct further functionalization. | researchgate.net |

| Suzuki-Miyaura Cross-Coupling | A versatile method for creating carbon-carbon bonds, often used to attach aryl or heteroaryl groups. | nih.gov |

Modifications to the acetic acid side chain are equally important for fine-tuning the biological activity of this compound analogues. The carboxylic acid group is a key pharmacophoric feature, often involved in critical interactions with the biological target.

One common modification is the formation of amides or esters. For example, the reaction of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid chlorides with various nucleophiles has been used to synthesize a series of derivatives with antibacterial activity. nih.gov Similarly, phenoxyacetic acid derivatives have been synthesized and evaluated as selective COX-2 inhibitors. mdpi.com

The 2-chloro-2-propenyl group can also serve as a useful equivalent for the acetic acid side chain in certain synthetic contexts. researcher.life Furthermore, late-stage modifications of unsaturated side chains, such as those in derivatives of the natural product Cyl-1, allow for the introduction of functionalities that can coordinate to metal ions in the active sites of metalloproteins like histone deacetylases. beilstein-journals.org

Identification of Biological Targets and Pathways for Analogues

Analogues of this compound have the potential to interact with a wide range of biological targets, leading to diverse pharmacological effects. The identification of these targets and the elucidation of the pathways they modulate are crucial steps in the drug discovery process.

Based on the structural features of the this compound scaffold, several potential biological targets can be considered. The pyridine moiety is present in numerous drugs targeting various enzymes and receptors. mdpi.com The acetic acid side chain is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. core.ac.ukmdpi.com

For example, derivatives of phenoxyacetic acid have been designed as selective COX-2 inhibitors, which are important for treating inflammation while minimizing gastrointestinal side effects. mdpi.com Pyrrolopiperidinone acetic acids have been identified as potent antagonists of the CRTh2 receptor, a target for allergic inflammation. nih.gov Furthermore, isatin (B1672199) and its analogues, which share some structural similarities, are known to interact with a multitude of biological targets, exhibiting antiviral, antitumor, and antibacterial activities. nih.gov

The identification of biological targets often involves a combination of in silico methods, such as molecular docking, and in vitro and in vivo biological assays. nih.govnih.gov For instance, molecular docking studies can predict how a compound might bind to the active site of a target protein, guiding the design of more potent and selective inhibitors. nih.gov Subsequent biological testing can then confirm these predictions and elucidate the compound's mechanism of action. nih.gov For example, mechanistic studies on pyrano[3,2-c]pyridones revealed that they induce cell cycle arrest and inhibit tubulin polymerization, identifying them as potential anticancer agents. nih.gov

The following table lists some potential biological targets and pathways for analogues of this compound based on related structures:

| Potential Biological Target | Therapeutic Area | Related Scaffold | Reference |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | Phenoxyacetic acids | mdpi.com |

| CRTh2 Receptor | Allergic Inflammation | Pyrrolopiperidinone acetic acids | nih.gov |

| Tubulin | Cancer | Pyrano[3,2-c]pyridones | nih.gov |

| Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) | Inflammation, Cancer | 2-(thiophen-2-yl)acetic acid derivatives | nih.gov |

| Various enzymes and receptors | Antiviral, Antitumor, Antibacterial | Isatin and its analogues | nih.gov |

Enzyme Inhibition Studies

Derivatives of this compound have been synthesized and evaluated as inhibitors of several key enzymes implicated in different disease pathologies.

BACE1: The inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic strategy for Alzheimer's disease. nih.gov Analogues incorporating the 2-fluoropyridin-3-yl moiety, a close structural relative of the 4-yl isomer, have been integrated into complex scaffolds like chromenopyridines. These efforts aimed to enhance BACE1 potency while mitigating off-target effects. researchgate.net For instance, the compound (S)-7-(2-Fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′H-spiro[chromeno[2,3-b]pyridine-5,4′-oxazol]-2′-amine was identified as a potent BACE1 inhibitor with a balanced profile of activity and safety metrics. researchgate.net

DHODH: Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for anticancer and anti-inflammatory drugs. nih.govnih.gov High expression of DHODH is linked to a poor prognosis in acute myeloid leukemia (AML). nih.gov While direct studies linking this compound derivatives to DHODH inhibition are not prominent in the reviewed literature, the general class of quinoline (B57606) carboxylic acids, such as brequinar (B1684385) (6-fluoro-2-(2'-fluoro[1,1'-biphenyl]-4-yl)-3-methyl-4-quinolinecarboxylic acid), has demonstrated significant DHODH inhibition and antitumoral activity. google.com This suggests that pyridine-based acetic acid derivatives could be explored for this target.

PDE2A: Phosphodiesterase 2A (PDE2A) is an enzyme that hydrolyzes cyclic nucleotides (cAMP and cGMP) and is a target for cognitive disorders. nih.govnih.gov Inhibition of PDE2A has been proposed as a therapeutic approach for conditions like Fragile X Syndrome and Autism Spectrum Disorder. nih.gov Research has focused on identifying PDE2A inhibitors that are effective even at low cGMP concentrations. nih.gov Although specific derivatives of this compound were not highlighted as PDE2A inhibitors in the searched literature, the broader field is an active area of investigation.

LSD1: Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme overexpressed in many cancers, making it an attractive therapeutic target. nih.govnih.gov Inhibition of LSD1 can slow tumor progression. nih.gov The development of both covalent and reversible LSD1 inhibitors is an active area of research. While direct examples using the this compound core were not found, related heterocyclic structures are common in LSD1 inhibitor design. For example, quinazoline (B50416) and tetrazole derivatives have shown potent activity. nih.gov

Aldose Reductase: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions. nih.govmdpi.com Its inhibition is a key strategy for preventing diabetic complications like neuropathy, retinopathy, and cataracts. nih.govnanobioletters.com Numerous acetic acid derivatives have been developed as aldose reductase inhibitors (ARIs). researchgate.net For example, (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives have been synthesized and shown to be potent and selective multifunctional ARIs with antioxidant properties. mdpi.comnih.gov One of the most potent compounds in this series, {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid, exhibited an IC50 value of 0.789 μM. nih.gov

Table 1: Enzyme Inhibition by Acetic Acid Derivatives

| Compound Class | Target Enzyme | Key Findings | IC50 Values | Citations |

|---|---|---|---|---|

| Chromenopyridine Analogue | BACE1 | Potent inhibition with a balanced safety profile. | Not specified | researchgate.net |

| Quinolone Carboxylic Acid | DHODH | Antitumor activity through DHODH inhibition. | Not specified | google.com |

| (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives | Aldose Reductase | Potent and selective inhibition with antioxidant activity. | 0.789 µM (for compound 7l) | mdpi.comnih.gov |

| Quinoxalin-2(1H)-one Acetic Acid Derivative | Aldose Reductase | Potent and selective ALR2 inhibition. | 0.091 µM (for compound 6g) | researchgate.net |

Receptor Binding Assays

Adenosine (B11128) A2B Receptor: The adenosine A2B receptor (A2BAR) is widely expressed and involved in various physiological processes, including angiogenesis, inflammation, and immune responses. google.comnih.gov It has been identified as a potential therapeutic target in cancer, diabetes, and inflammatory diseases. google.comnih.gov Antagonists of the A2BAR are being investigated for their potential to inhibit tumor growth and modulate inflammation. google.comnih.gov While the search did not yield specific studies on this compound derivatives binding to the A2BAR, related heterocyclic compounds are known to interact with this receptor class.

Cell-Based Bioactivity Profiling of Analogues

The bioactivity of analogues is often assessed in cell-based assays to understand their functional effects in a biological context.

DHODH Inhibitors: The activity of DHODH inhibitors is frequently evaluated in rapidly proliferating cells, such as acute myeloid leukemia (AML) cell lines (e.g., HL60, THP-1, U937, MOLM-13), which rely on de novo pyrimidine synthesis. nih.gov Inhibition of DHODH in these cells can lead to apoptosis and induce differentiation, overcoming the differentiation blockade characteristic of AML. nih.govnih.gov

LSD1 Inhibitors: The anticancer effects of LSD1 inhibitors are tested in various cancer cell lines. For example, a novel reversible LSD1 inhibitor showed potent antiproliferative activity against liver cancer cell lines (HepG2, HEP3B, HUH6, HUH7) with IC50 values in the low micromolar range. nih.gov Such inhibitors are also shown to increase histone methylation levels (H3K4me1/2) and suppress cell migration. nih.gov

Aldose Reductase Inhibitors: The antioxidant capacity of multifunctional aldose reductase inhibitors is often evaluated using cell-based or cell-free assays like the DPPH radical scavenging assay and lipid peroxidation inhibition assays. mdpi.com

Table 2: Cell-Based Bioactivity of Analogues

| Compound Class/Target | Cell Lines | Assay Type | Key Findings | Citations |

|---|---|---|---|---|

| DHODH Inhibitors | AML cell lines (HL60, THP-1) | Proliferation, Differentiation | Suppression of proliferation, induction of apoptosis and differentiation. | nih.gov |

| LSD1 Inhibitors | Liver Cancer cell lines (HepG2) | Proliferation, Migration | Potent antiproliferative activity (IC50 = 0.93 µM), suppression of migration. | nih.gov |

| Aldose Reductase Inhibitors | Not applicable (Biochemical) | DPPH Scavenging, Lipid Peroxidation | Significant antioxidant and anti-lipid peroxidation activity. | mdpi.com |

Applications in Molecular Imaging Agent Development

The unique properties of fluorine, particularly the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), make derivatives of this compound and its analogues valuable for the development of molecular imaging agents for Positron Emission Tomography (PET). nih.govfrontiersin.org

Radiosynthesis of Fluorine-18 Labelled Analogues for PET Imaging

The incorporation of fluorine-18 into biologically active molecules is a cornerstone of PET tracer development. nih.govnih.gov The half-life of ¹⁸F (109.7 minutes) is ideal for imaging physiological processes. nih.gov

The radiosynthesis of ¹⁸F-labeled compounds often involves nucleophilic substitution reactions where [¹⁸F]fluoride displaces a leaving group on a precursor molecule. nih.govnih.gov For pyridine-containing structures, this can be achieved by reacting a bromo- or nitro-substituted precursor with [¹⁸F]fluoride. nih.govrsc.org For example, [¹⁸F]6FPWAY, a PET ligand for serotonin-1A receptors, was synthesized by reacting its brominated precursor with [¹⁸F]fluoride, achieving radiochemical yields of 15-25%. nih.gov Similarly, [¹⁸F]2-fluoroquinolin-8-ol was prepared from a chloro-precursor with a 30% radiochemical yield. rsc.org

Another common strategy is the ¹⁸F-fluoroalkylation, where a moiety like 2-[¹⁸F]fluoroethyltosylate is prepared and then coupled to the molecule of interest. uni-mainz.de This method was used to synthesize a GABA transporter ligand, yielding the final product in a 33-36% decay-corrected radiochemical yield. uni-mainz.de These methods enable the production of high-purity, high-specific-activity PET tracers for in vivo imaging studies. rsc.orgnih.gov

Table 3: Radiosynthesis of Fluorine-18 Labelled Analogues

| Tracer | Precursor Type | Radiosynthesis Method | Radiochemical Yield (Decay Corrected) | Citations |

|---|---|---|---|---|

| [¹⁸F]6FPWAY | Bromopyridine | Nucleophilic Aromatic Substitution | 15-25% | nih.gov |

| [¹⁸F]2-fluoroquinolin-8-ol | Chloroquinoline | Nucleophilic Aromatic Substitution | 30% (uncorrected) | rsc.org |

| [¹⁸F]fluoroethyl-SNAP-5114 | Hydroxyphenyl | Two-step ¹⁸F-fluoroalkylation | 33-36% | uni-mainz.de |

| [¹⁸F]FMISO | Epoxypropyl tosylate | ¹⁸F-fluoroalkylation using [¹⁸F]epifluorohydrin | 26 ± 7.5% | nih.gov |

| [¹⁸F]PM-PBB3 | PBB3 precursor | ¹⁸F-fluoroalkylation using [¹⁸F]epifluorohydrin | 16 ± 3.2% | nih.gov |

Computational and Theoretical Investigations of 2 2 Fluoropyridin 4 Yl Acetic Acid and Its Analogues

Quantum Chemical Calculations on 2-(2-Fluoropyridin-4-yl)acetic acid and Related Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

Electronic Structure Analysis (e.g., DFT Studies)

DFT studies on analogous compounds, such as 2-fluoropyridine (B1216828) and other fluorinated pyridines, provide valuable information about the electronic landscape of this compound. The introduction of a fluorine atom at the 2-position of the pyridine (B92270) ring significantly influences its electronic properties. Fluorine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect, which can lower the energy levels of the molecular orbitals.

Studies on 2-fluoropyridine have shown that the C-F bond is short and the ring bond distances are similar to those of pyridine, with the exception of a shortening of the C-N bond adjacent to the fluorine. researchgate.net The presence of the fluorine atom is also known to lower the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. For instance, DFT calculations on fluorinated pyridines have demonstrated that the HOMO-LUMO gap can be modulated by the position and number of fluorine substituents. researchgate.netiucr.org This tuning of the electronic gap is crucial in the design of materials with specific electronic and photophysical properties.

Table 1: Calculated Electronic Properties of 2-Fluoropyridine Analogues

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Fluoropyridine | DFT/B3LYP | - | - | - |

| 2,6-Difluoropyridine | DFT/B3LYP | - | - | - |

| Perfluoropyridine | DFT | - | - | - |

Note: Specific values for HOMO, LUMO, and Energy Gap for 2-fluoropyridine and its analogues are highly dependent on the specific DFT functional and basis set used in the calculations and are often reported in the context of comparative studies. researchgate.netiucr.org

Conformational Analysis

The conformational flexibility of this compound is primarily associated with the rotation around the C-C single bond connecting the acetic acid side chain to the pyridine ring, as well as the internal rotation within the carboxylic acid group.

Computational studies on acetic acid and its derivatives have shown that the syn conformation of the carboxylic acid group (where the O=C-O-H dihedral angle is close to 0°) is generally more stable than the anti conformation. nih.gov However, the energy difference can be small, and the presence of solvent can influence the conformational equilibrium. nih.gov

For pyridylacetic acids, the orientation of the acetic acid side chain relative to the pyridine ring is a key conformational feature. Studies on related systems, like 2,2-di(pyridin-2-yl)acetic acid, have utilized DFT calculations to explore the potential energy surface associated with the rotation of the pyridyl rings and the tautomerization of the carboxylic acid group. nih.gov In the case of this compound, the rotational barrier around the C4-C(acetic) bond would determine the preferred spatial arrangement of the side chain. This conformation will be influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a biological target, such as a protein or enzyme. Pyridine derivatives are common scaffolds in drug discovery, and numerous computational studies have explored their interactions with various targets. nih.govacs.orgmdpi.com

Hydrogen bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues in the binding pocket. The pyridine nitrogen can also act as a hydrogen bond acceptor.

Aromatic interactions: The pyridine ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: The pyridine ring and the methylene (B1212753) group of the acetic acid side chain can form hydrophobic contacts with nonpolar residues.

MD simulations can then be used to refine the docked pose and to study the dynamic behavior of the ligand-protein complex over time. acs.orgnih.gov These simulations can provide insights into the stability of the binding mode, the role of water molecules in the binding interface, and the conformational changes that may occur upon ligand binding. For instance, MD simulations have been used to support the development of new pyridine-based protein kinase C agonists by analyzing their behavior in a membrane environment. acs.orgnih.gov

Table 2: Potential Interacting Residues for Pyridine Derivatives in a Generic Active Site

| Interaction Type | Potential Amino Acid Residues |

| Hydrogen Bond Donor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrogen Bond Acceptor | Aspartate, Glutamate, Histidine |

| Aromatic (π-π, π-cation) | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic | Alanine, Valine, Leucine, Isoleucine, Proline |

Prediction of Reactivity and Selectivity in Synthetic Transformations

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of organic reactions. nih.govrsc.org For this compound, computational methods can be used to predict its behavior in various synthetic transformations.

The presence of the fluorine atom at the 2-position makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). nih.govacs.org The reaction of 2-fluoropyridine with nucleophiles is significantly faster than that of 2-chloropyridine. nih.govacs.org Computational studies can model the reaction pathway of SNAr reactions, calculating the activation energies for the formation of the Meisenheimer intermediate and the subsequent departure of the fluoride (B91410) ion. This can help in predicting the feasibility of a reaction and the optimal reaction conditions.

Furthermore, computational tools can predict the site of electrophilic or nucleophilic attack. For instance, the calculation of atomic charges and Fukui functions can indicate which atoms in the molecule are most susceptible to attack by different types of reagents. This is particularly useful for predicting the regioselectivity of reactions on the pyridine ring. Machine learning models are also being increasingly used to predict reaction outcomes with high accuracy. nih.govrsc.org

The carboxylic acid group can also undergo a variety of transformations, such as esterification, amidation, or reduction. Theoretical calculations can help in understanding the mechanism of these reactions and in predicting any potential competing side reactions. For example, the instability of some pyridylacetic acids can lead to decarboxylation, a process that can be investigated using DFT calculations to determine the energetic barriers. nih.gov

Conclusion and Future Research Perspectives

Current Impact of 2-(2-Fluoropyridin-4-yl)acetic acid Research on Chemical and Pharmaceutical Sciences

The primary impact of this compound in the chemical and pharmaceutical sciences stems from its role as a key building block in the synthesis of complex, biologically active molecules. The presence of the fluorine atom on the pyridine (B92270) ring is of particular importance. Fluorine's high electronegativity and small size can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Researchers have extensively utilized this compound to create a diverse range of derivatives. For example, it serves as a crucial intermediate in the synthesis of potent and selective inhibitors of various enzymes and receptors. The acetic acid functional group provides a convenient handle for a variety of chemical transformations, such as amidation, esterification, and reduction, allowing for the facile introduction of diverse substituents and the construction of extensive compound libraries for high-throughput screening.

The fluorinated pyridine core is a common motif in many modern pharmaceuticals, and the use of this compound provides a direct route to incorporating this valuable pharmacophore. Its application has been noted in the development of compounds targeting a range of therapeutic areas, underscoring its broad utility in medicinal chemistry.

Emerging Avenues for Synthetic Innovation Involving this compound

While established synthetic routes to and from this compound exist, the quest for more efficient, sustainable, and versatile methodologies continues. Emerging avenues for synthetic innovation are focused on several key areas:

Novel Catalytic Systems: The development of new catalytic systems for the functionalization of the pyridine ring is a promising area. This includes late-stage C-H activation methodologies that could allow for the direct introduction of substituents onto the pyridine core, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: The application of flow chemistry techniques to the synthesis of this compound and its derivatives offers potential advantages in terms of safety, scalability, and reaction control. Continuous processing can enable the rapid optimization of reaction conditions and facilitate the production of larger quantities of material for further investigation.

Biocatalysis: The use of enzymes to perform selective transformations on the this compound scaffold is a largely unexplored but potentially powerful approach. Biocatalysis could offer environmentally friendly and highly enantioselective methods for the synthesis of chiral derivatives, which are often of great interest in pharmaceutical development.

These innovative synthetic approaches are expected to expand the chemical space accessible from this compound, leading to the creation of novel molecular architectures with enhanced properties.

Untapped Potential of this compound in Drug Discovery and Development

Despite its successful application in several drug discovery programs, the full potential of this compound remains to be realized. There are numerous untapped opportunities for this versatile scaffold:

Exploration of New Target Classes: While it has been utilized against established targets, there is significant potential for the development of this compound-based ligands for novel and challenging biological targets, such as protein-protein interactions and allosteric binding sites.

Fragment-Based Drug Discovery: The relatively small size and desirable physicochemical properties of this compound make it an ideal candidate for fragment-based drug discovery (FBDD) campaigns. Screening of this fragment against a wide range of biological targets could identify new starting points for inhibitor development.

PROTACs and Molecular Glues: The development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues represents a paradigm shift in drug discovery. The this compound scaffold could be incorporated into these novel therapeutic modalities, either as a warhead that binds to the target protein or as part of the linker that connects the target-binding and E3 ligase-binding moieties.

The systematic exploration of these avenues could lead to the discovery of first-in-class medicines for a variety of diseases.

Interdisciplinary Research Opportunities for the this compound Scaffold

The utility of this compound extends beyond the traditional boundaries of medicinal chemistry. There are exciting opportunities for interdisciplinary research that leverage the unique properties of this compound:

Chemical Biology: Derivatives of this compound can be functionalized with reporter tags, such as fluorescent dyes or biotin, to create chemical probes. These probes can be used to study the localization, dynamics, and interactions of their biological targets in living cells, providing valuable insights into cellular processes.

Materials Science: The rigid, aromatic nature of the fluorinated pyridine ring, combined with the reactive acetic acid group, makes this compound an interesting building block for the synthesis of novel functional materials. This could include the development of polymers, metal-organic frameworks (MOFs), or self-assembling systems with unique electronic, optical, or recognition properties.

Agrochemicals: The principles of drug design are often transferable to the development of new agrochemicals. The this compound scaffold could be explored for the development of new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.

The convergence of chemistry, biology, and materials science will undoubtedly unlock new and unforeseen applications for this versatile chemical entity.

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Fluoropyridin-4-yl)acetic acid, and how can purity be optimized?

Methodological Answer:

- Synthetic Pathway : A common approach involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid) are synthesized by reacting fluorinated pyridine derivatives with bromoacetic acid in aqueous NaOH, followed by acid precipitation .

- Optimizing Purity :

- Recrystallization : Use methanol or ethanol for slow evaporation to obtain single crystals suitable for X-ray diffraction .

- Chromatography : Employ silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the product.

- Analytical Monitoring : Track reaction progress via TLC or HPLC, ensuring minimal byproducts (e.g., unreacted 2-fluoro-pyridine derivatives) .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., O–H···N interactions between acetic acid and pyridine moieties) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 185.05 for C₇H₆FNO₂) .

Advanced: How can researchers reconcile conflicting data on the reactivity of fluoropyridinyl acetic acid derivatives in cross-coupling reactions?

Methodological Answer:

- Contradiction Analysis :

- Substituent Effects : Fluorine’s electron-withdrawing nature may alter reactivity. For example, 2-fluoropyridinyl groups reduce nucleophilicity compared to non-fluorinated analogs, leading to lower Suzuki coupling yields .

- Reaction Conditions : Optimize catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and solvents (e.g., DMF vs. THF) to mitigate steric hindrance from the fluoropyridinyl group .

- Experimental Validation :

Advanced: What strategies mitigate toxicity risks when handling this compound in biological assays?

Methodological Answer:

- Hazard Mitigation :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure (classified as Acute Toxicity Category 4) .

- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation risks .

- Biological Assay Design :

- Dose Optimization : Conduct preliminary cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish IC₅₀ values .

- Metabolic Stability : Assess hepatic clearance using microsomal incubations to predict in vivo toxicity .

Advanced: How can computational methods guide the design of this compound derivatives for medicinal chemistry?

Methodological Answer:

- In Silico Workflow :

- Docking Studies : Screen derivatives against target proteins (e.g., kinases or GPCRs) using AutoDock Vina to prioritize synthesis .

- ADMET Prediction : Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

- Experimental Validation :

- SAR Analysis : Synthesize analogs with varying fluoropyridinyl substituents (e.g., 4-methyl vs. 4-trifluoromethyl) to correlate computational predictions with bioactivity .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

- Solvent Selection :

- Polar Protic Solvents : Methanol/water mixtures (e.g., 70:30 v/v) yield high-purity crystals due to hydrogen-bonding interactions .

- Avoid Halogenated Solvents : Dichloromethane or chloroform may co-crystallize with fluorine-containing impurities .

Advanced: How do steric and electronic effects influence the acidity of this compound compared to non-fluorinated analogs?

Methodological Answer:

- Electronic Effects :

- pKa Determination : Use potentiometric titration (e.g., in 0.1 M KCl) to measure acidity. The ortho-fluorine group increases acetic acid’s acidity (pKa ~2.8) compared to non-fluorinated analogs (pKa ~3.5) due to inductive electron withdrawal .

- Steric Effects :

- X-ray Analysis : Compare crystal structures to assess hydrogen-bonding disruption caused by fluorine’s van der Waals radius .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.